molecular formula C10H9F2N3 B11896645 (4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine

(4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B11896645
M. Wt: 209.20 g/mol
InChI Key: VOQUYJFLRKOHNA-UHFFFAOYSA-N
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Description

(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine: is an organic compound that features an imidazole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination of the corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the methanamine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Regeneration of the methanamine group.

    Substitution: Various substituted derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine
  • (5-(3,5-difluorophenyl)-1H-imidazol-2-yl)methanamine
  • (5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)methanamine

Uniqueness

(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the imidazole ring also imparts unique coordination properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

VOQUYJFLRKOHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N2)CN)F)F

Origin of Product

United States

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